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2-(Chloromethyl)-6-ethylbenzo[d]oxazole Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Preparation of fluorescent probes derived from 2-(Chloromethyl)-6-ethylbenzo[d]oxazole
Preparation of fluorescent probes derived from 2-(Chloromethyl)-6-ethylbenzo[d]oxazole
Application Notes & Protocols
Topic: Preparation of Fluorescent Probes Derived from 2-(Chloromethyl)-6-ethylbenzo[d]oxazole
Introduction: The Versatility of the Benzoxazole Scaffold
Benzoxazole derivatives have become a cornerstone in the development of advanced fluorescent probes for biological and materials science applications.[1][2] Their rigid, planar, and electron-rich heterocyclic structure gives rise to desirable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and profound sensitivity to their microenvironment.[1][3] This environmental sensitivity allows for the rational design of probes that can report on a wide range of biological parameters such as pH, viscosity, enzymatic activity, and the presence of specific metal ions.[1][4]
The precursor, 2-(chloromethyl)-6-ethylbenzo[d]oxazole, is a particularly valuable building block for creating a diverse library of fluorescent probes. The chloromethyl group at the 2-position serves as a highly reactive electrophilic site, enabling straightforward coupling with a wide array of nucleophilic moieties. This allows for the modular attachment of different "recognition units" to the core benzoxazole fluorophore, tailoring the final probe's specificity and sensing mechanism. The 6-ethyl group, in turn, can enhance solubility in organic solvents and potentially influence the probe's interaction with hydrophobic environments within biological systems.
This guide provides a comprehensive overview of the synthesis, purification, characterization, and application of fluorescent probes derived from 2-(chloromethyl)-6-ethylbenzo[d]oxazole.
Principle of Synthesis: Nucleophilic Aliphatic Substitution
The core of the synthetic strategy revolves around a classic SN2 (Substitution Nucleophilic Bimolecular) reaction. The chlorine atom on the methylene (CH2) bridge is a good leaving group. When reacted with a suitable nucleophile (Nu:), the nucleophile displaces the chloride ion, forming a new covalent bond with the methylene carbon. This reaction is typically facilitated by a non-nucleophilic base, which deprotonates the nucleophile, increasing its reactivity.
This straightforward yet powerful reaction allows for the coupling of various functional groups, such as amines, phenols, and thiols, to the benzoxazole core. The choice of the nucleophile is critical as it will ultimately define the probe's sensing capabilities. For instance, coupling with an electron-rich aniline derivative can yield a probe sensitive to pH changes, while attaching a chelating group like dipicolylamine can create a sensor for metal ions such as Zn2+.[4][5]
General Reaction Scheme
Caption: General reaction for probe synthesis.
Detailed Protocol: General Synthesis of a Benzoxazole-Derived Probe
This protocol describes a general method for coupling a primary or secondary amine to 2-(chloromethyl)-6-ethylbenzo[d]oxazole.
Materials and Reagents
-
2-(Chloromethyl)-6-ethylbenzo[d]oxazole (1.0 eq)
-
Amine-containing recognition moiety (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(chloromethyl)-6-ethylbenzo[d]oxazole (1.0 eq) and the amine-containing recognition moiety (1.1 eq) in anhydrous DMF.
-
Expertise & Experience: An inert atmosphere is crucial to prevent the introduction of water, which can react with the base and potentially lead to side reactions. Anhydrous solvents are used for the same reason. DMF is an excellent polar aprotic solvent that can dissolve a wide range of reactants and facilitate SN2 reactions.
-
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the stirred solution.
-
Expertise & Experience: Potassium carbonate is a mild, solid base that is easy to handle and remove after the reaction. It deprotonates the amine nucleophile, increasing its nucleophilicity. An excess is used to ensure the reaction goes to completion.
-
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Trustworthiness: The reaction progress should be meticulously monitored by TLC. A small aliquot of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. The product spot should be fluorescent under a UV lamp.
-
-
Work-up: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with dichloromethane (DCM).
-
Expertise & Experience: This aqueous work-up removes the DMF solvent and the inorganic base (K₂CO₃). Multiple extractions with an organic solvent like DCM are necessary to ensure all the product is transferred from the aqueous to the organic phase.
-
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Expertise & Experience: The NaHCO₃ wash removes any residual acidic impurities. The brine wash removes the bulk of the dissolved water from the organic layer before the final drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product obtained is typically purified by silica gel column chromatography.
-
Column Preparation: Prepare a silica gel slurry in hexanes and pack it into a chromatography column.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity is gradually increased to first elute non-polar impurities and then the desired product.
-
Trustworthiness: Collect fractions and analyze them by TLC to identify those containing the pure product. The fractions containing the pure, fluorescent compound are then combined.
-
-
Final Concentration: Concentrate the combined pure fractions under reduced pressure to yield the purified fluorescent probe, which is often a solid.
Characterization of the Final Probe
To confirm the identity and purity of the synthesized probe, the following characterization techniques are essential:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The disappearance of the chloromethyl proton signal and the appearance of new signals corresponding to the coupled recognition moiety are key indicators of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized probe.
-
UV-Visible Spectroscopy: To determine the absorption properties (λmax) and molar extinction coefficient (ε).
-
Fluorescence Spectroscopy: To determine the excitation and emission maxima (λex and λem), Stokes shift, and fluorescence quantum yield (ΦF).
Data Presentation: Photophysical Properties
The photophysical properties of benzoxazole derivatives are highly dependent on the nature of the coupled recognition moiety and the solvent environment.[3][6] The following table provides representative data for a hypothetical probe derived from 2-(chloromethyl)-6-ethylbenzo[d]oxazole coupled with N,N-dimethylaniline.
| Property | Value (in Ethanol) | Description |
| λabs (max) | ~385 nm | Wavelength of maximum light absorption. |
| λem (max) | ~470 nm | Wavelength of maximum fluorescence emission.[3] |
| Stokes Shift | ~85 nm | The difference between the absorption and emission maxima. A larger shift is generally desirable. |
| Molar Absorptivity (ε) | ~20,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at λmax.[3] |
| Quantum Yield (ΦF) | 0.1 - 0.6 | The efficiency of the fluorescence process. Highly dependent on the environment. |
Experimental Workflow Visualization
Caption: From synthesis to data analysis.
Conclusion
The 2-(chloromethyl)-6-ethylbenzo[d]oxazole scaffold provides a robust and versatile platform for the development of novel fluorescent probes. The straightforward and efficient nucleophilic substitution chemistry allows for the creation of a vast array of tailored sensors for specific analytes and biological parameters. The protocols and guidelines presented here offer a solid foundation for researchers and drug development professionals to synthesize and characterize these powerful molecular tools for their specific research needs.
References
- Benchchem. (n.d.). Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy.
- Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.
- Benchchem. (n.d.). Application Notes and Protocols: Amide Coupling of 2-(Chloromethyl)benzoic Acid with Aliphatic Amines.
- Taki, M., Wolford, J. L., & O'Halloran, T. V. (2004). Emission ratiometric imaging of intracellular zinc: design of a benzoxazole fluorescent sensor and its application in two-photon microscopy. Journal of the American Chemical Society, 126(3), 712-3.
- de Melo, J. S., et al. (2000). Fluorescence properties of benzoxazole type dyes entrapped in a silica matrix by the sol–gel method. Journal of Materials Chemistry.
- Gotor, R., et al. (2011). Synthesis, Characterization, and Spectroscopic Investigation of Benzoxazole Conjugated Schiff Bases. The Journal of Physical Chemistry A.
- Lu, H., et al. (2021). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances.
- MDPI. (2024). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis.
- ResearchGate. (n.d.). Coupling reaction between various benzoxazoles and secondary amines.
- The Royal Society of Chemistry. (n.d.). 1. Synthesis of fluorescent probes.
- Dalton Transactions. (n.d.). A cancer cell-specific benzoxadiazole-based fluorescent probe for hydrogen sulfide detection in mitochondria.
- ResearchGate. (n.d.). A benzothiazole-based fluorescent probe for sensing Zn2+ and its application.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Fluorescent Probes from 5-Chlorobenzo[d]oxazole-2-carbaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biori.periodikos.com.br [biori.periodikos.com.br]
- 4. Emission ratiometric imaging of intracellular zinc: design of a benzoxazole fluorescent sensor and its application in two-photon microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence properties of benzoxazole type dyes entrapped in a silica matrix by the sol–gel method - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Catalytic Cross-Coupling Strategies for 2-(Chloromethyl)-6-ethylbenzo[d]oxazole
Application Note: Catalytic Cross-Coupling Strategies for 2-(Chloromethyl)-6-ethylbenzo[d]oxazole
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols
Executive Summary
The functionalization of heteroarylmethyl chlorides is a critical transformation in medicinal chemistry, enabling the rapid construction of complex pharmacophores. 2-(Chloromethyl)-6-ethylbenzo[d]oxazole presents a unique synthetic challenge: while the C(sp³)–Cl bond is activated by the adjacent electron-deficient benzoxazole ring, it is notoriously sluggish toward oxidative addition compared to standard aryl bromides or iodides[1]. Furthermore, under catalytic conditions, this substrate is highly susceptible to deleterious side reactions, including Wurtz-type homocoupling and base-mediated hydrolysis.
This application note details two distinct, field-proven catalytic strategies to successfully cross-couple 2-(Chloromethyl)-6-ethylbenzo[d]oxazole:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (using organoboron nucleophiles).
-
Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC) (using aryl halide electrophiles and a terminal reductant).
Mechanistic Rationale & Substrate Profiling
The C(sp³)–Cl Activation Challenge
In traditional cross-coupling, the oxidative addition of a transition metal into a C(sp³)–Cl bond is energetically demanding[1]. For 2-(chloromethyl)benzoxazoles, the absence of β -hydrogens precludes β -hydride elimination—a common failure mode in alkyl cross-couplings. However, the transient metal-benzyl intermediate is highly prone to dimerization (homocoupling) or protonation.
To overcome this, the catalytic system must be precisely tuned:
-
Palladium Strategy: Requires highly electron-rich, bulky biarylphosphine ligands (e.g., XPhos) to accelerate the initial oxidative addition and enforce a rigid coordination sphere that accelerates reductive elimination, outcompeting homocoupling pathways[2].
-
Nickel Strategy: Utilizes a radical-rebound mechanism. A low-valent Ni(I) species undergoes oxidative addition with an aryl halide, while a stoichiometric reductant (Mn⁰) generates a stabilized heteroarylmethyl radical from the chloromethyl substrate. This radical rapidly recombines with the Ni(II)–Ar intermediate, bypassing the difficult two-electron oxidative addition into the C–Cl bond[3][4].
Catalytic Strategy A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This approach is optimal when coupling 2-(Chloromethyl)-6-ethylbenzo[d]oxazole with commercially available aryl or heteroaryl boronic acids.
Causality of Experimental Choices
-
Catalyst/Ligand: Pd(OAc)2 paired with XPhos . The dialkylbiaryl phosphine framework of XPhos provides the necessary electron density to insert into the recalcitrant C–Cl bond, while its steric bulk prevents the formation of unreactive bis-ligated palladium complexes[1].
-
Base: Anhydrous K3PO4 or Cs2CO3 . Strong hydroxide or alkoxide bases will rapidly hydrolyze the chloromethyl group to the corresponding alcohol. Mild, solid inorganic bases mitigate this risk.
-
Solvent: 1,4-Dioxane/ H2O (10:1). A trace amount of water is strictly required to activate the boronic acid via the formation of a reactive boronate complex, but excess water drives hydrolysis[2].
Table 1: Optimization of Suzuki-Miyaura Conditions
Reaction: 2-(Chloromethyl)-6-ethylbenzo[d]oxazole + Phenylboronic acid (1.2 equiv)
| Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Target Yield (%) | Homocoupling (%) |
| Pd(OAc)2 | PPh3 | K2CO3 | Toluene/ H2O | 80 | 22% | 15% |
| PdCl2(dppf) | None | K3PO4 | Dioxane/ H2O | 90 | 54% | 28% |
| Pd(OAc)2 | XPhos | K3PO4 | Dioxane/ H2O | 90 | 89% | <5% |
Self-Validating Protocol A: Suzuki-Miyaura Coupling
-
Preparation (Glovebox or Schlenk line): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-(Chloromethyl)-6-ethylbenzo[d]oxazole (1.0 mmol, 195.6 mg), arylboronic acid (1.2 mmol), Pd(OAc)2 (0.05 mmol, 11.2 mg), XPhos (0.10 mmol, 47.7 mg), and finely ground anhydrous K3PO4 (2.0 mmol, 424.5 mg).
-
Degassing & Solvent Addition: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with Argon (3x). Inject anhydrous, degassed 1,4-Dioxane (5.0 mL) followed by degassed H2O (0.5 mL).
-
Reaction Execution: Heat the biphasic mixture to 90 °C in a pre-heated oil bath for 12 hours under vigorous stirring (1000 rpm).
-
In-Process Control (IPC): At 6 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Validation Check: The reaction is proceeding correctly if the starting material peak (m/z ~196) is depleted and the product mass is observed without significant formation of the dimer (m/z ~320).
-
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NH4Cl (10 mL) to quench the active palladium species. Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organics over Na2SO4 , filter, and concentrate.
Catalytic Strategy B: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)
Cross-electrophile coupling (XEC) eliminates the need for pre-synthesized organoboron reagents, allowing the direct coupling of the chloromethylbenzoxazole with abundant aryl bromides[3].
Causality of Experimental Choices
-
Catalyst/Ligand: NiCl2(DME) with dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine). The dtbbpy ligand is critical; its steric bulk prevents the formation of off-cycle Ni(ligand)2 complexes, maintaining a high concentration of the active mono-ligated Ni species[4].
-
Reductant: Manganese powder ( Mn0 ). Mn is a mild, kinetically controlled reductant that selectively reduces Ni(II) to Ni(0)/Ni(I) without prematurely reducing the electrophiles[3][4].
-
Additive: A catalytic amount of iodine ( I2 ) or TMS-Cl is often used to activate the surface of the Mn powder, ensuring reproducible electron transfer.
Table 2: Optimization of Ni-Catalyzed XEC Conditions
Reaction: 2-(Chloromethyl)-6-ethylbenzo[d]oxazole + 4-Bromoanisole (1.5 equiv)
| Catalyst (10 mol%) | Ligand (12 mol%) | Reductant (2.5 eq) | Solvent | Temp (°C) | Target Yield (%) | Homocoupling (%) |
| NiCl2(DME) | bpy | Zn dust | DMF | 60 | 41% | 45% |
| NiCl2(DME) | dtbbpy | Zn dust | DMA | 60 | 62% | 20% |
| NiCl2(DME) | dtbbpy | Mn powder | DMA | 60 | 85% | <5% |
Self-Validating Protocol B: Ni-Catalyzed XEC
-
Reductant Activation: To an oven-dried vial, add Mn powder (2.5 mmol, 137 mg). Add a single crystal of I2 and heat gently under vacuum until the iodine sublimes, activating the metal surface.
-
Catalyst Assembly: In a nitrogen-filled glovebox, add NiCl2(DME) (0.1 mmol, 22.0 mg) and dtbbpy (0.12 mmol, 32.2 mg) to the vial containing the activated Mn.
-
Substrate Addition: Add 2-(Chloromethyl)-6-ethylbenzo[d]oxazole (1.0 mmol, 195.6 mg) and the aryl bromide (1.5 mmol).
-
Solvent & Initiation: Seal the vial, remove from the glovebox, and inject anhydrous DMA (4.0 mL). Stir vigorously at 60 °C.
-
Validation Check (Visual & Analytical): Upon heating, the reaction mixture should transition from pale green (Ni(II)) to a deep, dark red/brown, indicating the successful generation of the active low-valent Ni species. If the solution remains green after 30 minutes, the Mn powder was insufficiently activated.
-
Workup: After 16 hours, cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove unreacted Mn powder and insoluble Ni salts. Wash the filtrate with 1M HCl (10 mL) to remove DMA, followed by brine. Dry and concentrate for chromatography.
Visualized Workflows & Pathways
Diagram 1: Nickel-Catalyzed Cross-Electrophile Coupling Mechanism
The following diagram illustrates the radical-rebound mechanism utilized in Strategy B, highlighting the distinct activation modes for the aryl bromide and the heteroarylmethyl chloride.
Caption: Catalytic cycle for the Ni-catalyzed reductive cross-electrophile coupling of benzyl chlorides.
Diagram 2: High-Throughput Experimental Workflow
This workflow defines the critical path for executing air- and moisture-sensitive cross-coupling reactions, ensuring high reproducibility.
Caption: Standardized workflow for setting up, monitoring, and isolating cross-coupling reactions.
References
-
A Zwitterionic Palladium(II) Complex as a Precatalyst for Neat Water Mediated Cross-Coupling Reactions of Heteroaryl, Benzyl and Aryl Acid Chlorides with Organoboron Reagents. ResearchGate. Available at:[Link]
-
Liquid-Assisted Grinding Enables Efficient Ni-Catalyzed, Mn-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Benzyl Chlorides. MDPI. Available at:[Link]
-
Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. Journal of the American Chemical Society. Available at:[Link]
Sources
Scaling up the industrial synthesis of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole
Scaling up the industrial synthesis of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole
An Application Note and Protocol for the Industrial Scale-Up of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole Synthesis
Abstract
This document provides a comprehensive guide for the scaled-up industrial synthesis of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The protocol details a robust two-step synthetic pathway commencing from the commercially available precursor, 2-amino-4-ethylphenol. The methodology emphasizes process safety, scalability, and high-purity output. Key process steps, including acylation and subsequent intramolecular cyclization, are discussed in detail, supported by mechanistic insights and in-process controls. This guide is intended for researchers, process chemists, and drug development professionals tasked with transitioning this synthesis from laboratory to pilot or industrial scale.
Introduction and Significance
Benzoxazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The 2-(chloromethyl) substituent, in particular, serves as a highly reactive handle for further synthetic elaboration, allowing for the introduction of diverse functionalities through nucleophilic substitution reactions.[4] The ethyl group at the 6-position can modulate the lipophilicity and metabolic stability of the final active ingredient. Consequently, the efficient and scalable synthesis of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole is of significant industrial importance.
The primary challenge in scaling this synthesis lies in managing the hazardous nature of the key reagent, chloroacetyl chloride, and ensuring a controlled, high-yield cyclization step to form the benzoxazole ring. This protocol addresses these challenges by providing a validated, step-by-step methodology designed for safety and reproducibility.
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step, one-pot process: (1) N-acylation of 2-amino-4-ethylphenol with chloroacetyl chloride to form the intermediate N-(5-ethyl-2-hydroxyphenyl)-2-chloroacetamide, followed by (2) thermally induced intramolecular cyclodehydration to yield the final product.
Step 1: N-Acylation The reaction begins with the nucleophilic attack of the amino group of 2-amino-4-ethylphenol on the highly electrophilic carbonyl carbon of chloroacetyl chloride.[5] This is a standard acylation reaction. A mild base, such as triethylamine or sodium acetate, is used to scavenge the hydrochloric acid byproduct, preventing protonation of the starting amine and driving the reaction to completion.
Step 2: Intramolecular Cyclization The intermediate N-(5-ethyl-2-hydroxyphenyl)-2-chloroacetamide, upon heating, undergoes an intramolecular nucleophilic attack from the phenolic hydroxyl group onto the amide carbonyl carbon. This is followed by the elimination of a water molecule to form the stable, aromatic benzoxazole ring system.[6] This cyclization is a common and effective method for constructing the benzoxazole core.[7][8]
Industrial Process Workflow
The following diagram illustrates the overall manufacturing process flow, from raw material handling to the final purified product.
Caption: Industrial process flow for 2-(Chloromethyl)-6-ethylbenzo[d]oxazole synthesis.
Raw Material and Reagent Specifications
Successful industrial synthesis relies on well-defined raw material quality. The following specifications are recommended.
| Material | CAS Number | Recommended Purity | Key Supplier Specs |
| 2-Amino-4-ethylphenol | 94109-11-2 | >98% | White to off-white solid, moisture content <0.5%[9] |
| Chloroacetyl Chloride | 79-04-9 | >99% | Clear, colorless liquid, free of hydrolysis products[10] |
| Toluene | 108-88-3 | Anhydrous Grade | Moisture content <0.02% |
| Triethylamine | 121-44-8 | >99.5% | Moisture content <0.1% |
| Isopropanol (IPA) | 67-63-0 | Reagent Grade | - |
| n-Heptane | 142-82-5 | Reagent Grade | - |
Health and Safety Considerations
Chloroacetyl chloride is a highly toxic, corrosive, and lachrymatory substance that reacts violently with water. [11][12][13] It can cause severe chemical burns to the skin, eyes, and respiratory tract.[12] All handling must be conducted in a well-ventilated fume hood or a closed-system reactor.[11] Full personal protective equipment (PPE) is mandatory, including:
-
Chemical-resistant gloves (e.g., butyl rubber).[13]
-
Chemical splash goggles and a face shield.[13]
-
A vapor respirator or supplied-air system.
-
A chemical-resistant apron or full-body suit.
Emergency showers and eyewash stations must be readily accessible. Spills should be contained with an inert absorbent material (e.g., vermiculite) and neutralized cautiously.[12] Do not use water to extinguish fires involving chloroacetyl chloride. [11] Use dry chemical powder or CO2 extinguishers.[11]
Detailed Synthesis Protocol (1 kg Scale)
This protocol details a one-pot synthesis followed by purification.
Part A: Acylation and Cyclization
Equipment:
-
20 L jacketed glass-lined reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet.
-
Addition funnel or dosing pump for chloroacetyl chloride.
-
Heating/cooling circulator.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with a slow stream of nitrogen.
-
Charge Reactants: Charge the reactor with 2-amino-4-ethylphenol (1.00 kg, 7.29 mol) and anhydrous toluene (8.0 L). Begin stirring to form a slurry.
-
Add Base: Add triethylamine (1.11 kg, 1.53 L, 10.94 mol) to the reactor.
-
Cooling: Cool the reactor contents to 0-5 °C using the jacketed circulator.
-
Chloroacetyl Chloride Addition: Begin the slow, dropwise addition of chloroacetyl chloride (0.90 kg, 0.61 L, 7.94 mol) via the addition funnel. This reaction is exothermic. Maintain the internal temperature below 10 °C throughout the addition, which should take approximately 2-3 hours.[14][15]
-
Reaction Monitoring (Acylation): After the addition is complete, allow the mixture to stir at 0-10 °C for 1 hour. Take a sample for in-process control (IPC) analysis by TLC or HPLC to confirm the consumption of 2-amino-4-ethylphenol.
-
TLC System: Ethyl Acetate/Hexane (3:7).
-
Expected Result: Disappearance of the 2-amino-4-ethylphenol spot.
-
-
Heating for Cyclization: Once the acylation is complete, slowly heat the reaction mixture to reflux (approx. 110 °C).
-
Reaction Monitoring (Cyclization): Maintain the reaction at reflux for 4-6 hours. Monitor the formation of the benzoxazole product and the disappearance of the chloroacetamide intermediate by HPLC.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature (20-25 °C). Slowly and carefully add 5 L of water to quench the reaction and dissolve the triethylamine hydrochloride salt. Stir for 30 minutes.
-
Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Wash: Add 3 L of 1M HCl to the organic layer, stir for 15 minutes, and separate the aqueous layer. Follow with a wash using 3 L of saturated sodium bicarbonate solution and finally 3 L of brine.
-
Solvent Removal: Concentrate the organic (toluene) layer under reduced pressure to obtain the crude product as an oil or semi-solid.
Part B: Purification by Recrystallization
-
Dissolution: To the crude product, add isopropanol (approx. 2.5 L) and heat to 60-70 °C with stirring until all the solid dissolves.
-
Crystallization: Slowly add n-heptane (approx. 5.0 L) to the warm solution until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C in an ice bath and hold for at least 2 hours to maximize crystal formation.
-
Isolation: Collect the precipitated solid by filtration using a Buchner funnel or a Nutsche filter.
-
Washing: Wash the filter cake with a cold (0-5 °C) mixture of isopropanol/n-heptane (1:2, 2 x 1 L).
-
Drying: Dry the purified solid in a vacuum oven at 40-45 °C until a constant weight is achieved.
Expected Yield: 1.1 - 1.3 kg (77-91%). Appearance: Off-white to light tan crystalline solid.
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis Method | Expected Results |
| HPLC Purity | >99.0% area. A suitable method would be a reverse-phase C18 column with a water/acetonitrile gradient.[16] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.4-7.1 (m, 3H, Ar-H), 4.75 (s, 2H, -CH₂Cl), 2.70 (q, 2H, -CH₂CH₃), 1.25 (t, 3H, -CH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks for aromatic carbons, oxazole carbons, and ethyl/chloromethyl carbons.[8] |
| Mass Spec (GC-MS or LC-MS) | m/z: Calculated for C₁₀H₁₀ClNO [M]⁺. The spectrum should show the correct molecular ion peak.[17] |
| FTIR (KBr) | Characteristic peaks for C=N stretching (~1650 cm⁻¹), C-O-C stretching, and aromatic C-H bending.[18] |
| Melting Point | A sharp melting point range should be observed. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Acylation | Insufficient chloroacetyl chloride; poor quality of reagents (moisture); temperature too high during addition. | Add a small excess (5-10 mol%) of chloroacetyl chloride. Ensure all reagents are anhydrous. Maintain strict temperature control. |
| Incomplete Cyclization | Insufficient reaction time or temperature. | Extend reflux time by 1-2 hours and re-analyze by HPLC. Ensure internal temperature reaches the target. |
| Low Yield | Product loss during aqueous work-up; incomplete crystallization. | Perform a back-extraction of the aqueous layers with toluene. Optimize the anti-solvent ratio and cooling profile during crystallization. |
| Product is Oily/Dark | Presence of impurities; thermal decomposition. | Ensure efficient stirring and temperature control during reflux. Consider a charcoal treatment during the recrystallization step. |
References
- CymitQuimica. CAS 79-04-9: Chloroacetyl chloride.
- Pawar, S. A., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of the Saudi Chemical Society.
- Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
- Various Authors. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research.
- Santa Cruz Biotechnology.
- CDH Fine Chemical. (2021).
- Chemsrc. 2-amino-4-ethylphenol | CAS#:94109-11-2.
- ChemicalBook. (2023).
- MDPI. (2025).
- Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PLoS ONE.
- Sharma, V., et al. (2023).
- Google Patents. CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU.
- SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column.
- Salahuddin, et al. (2018).
- International Journal of Pharmaceutical and Life Sciences. (2026).
- BenchChem. (2025).
- International Journal of Pharmacy and Biological Sciences. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety.
- Turchi, I. J., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron.
- Manchester Organics. 2-Amino-4-ethyl-phenol | 94109-11-2.
- Supporting Information. (n.d.).
- Indian Academy of Sciences. (2013). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences.
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- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. manchesterorganics.com [manchesterorganics.com]
- 10. CAS 79-04-9: Chloroacetyl chloride | CymitQuimica [cymitquimica.com]
- 11. lobachemie.com [lobachemie.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine - Google Patents [patents.google.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. ijpcat.com [ijpcat.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Notes & Optimization
Minimizing unwanted side reactions in 2-(Chloromethyl)-6-ethylbenzo[d]oxazole preparation
Minimizing unwanted side reactions in 2-(Chloromethyl)-6-ethylbenzo[d]oxazole preparation
Technical Support Center: Synthesis of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, minimize unwanted side reactions, and optimize product yield and purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, providing both causative explanations and actionable solutions.
Q1: My reaction yields are consistently low or I'm getting no product at all. What are the most likely causes?
Low or no yield is a common frustration that can often be traced back to a few critical factors related to reactants, catalysts, or reaction conditions.[1]
Potential Causes & Solutions:
-
Purity of Starting Materials: The primary precursor, 4-ethyl-2-aminophenol, is susceptible to air oxidation, which can introduce colored impurities and inhibit the reaction.[1]
-
Solution: Always use freshly purified or high-purity commercial 4-ethyl-2-aminophenol. If oxidation is suspected (indicated by a dark coloration), consider recrystallization or purification by column chromatography before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is also highly recommended to prevent in-situ oxidation.[1]
-
-
Inactive Condensing Agent/Catalyst: Many methods for benzoxazole synthesis rely on strong acids or dehydrating agents like Polyphosphoric Acid (PPA) or Methanesulfonic acid to drive the final cyclization and dehydration step.[2][3][4] These agents can be hygroscopic and lose activity if improperly stored.
-
Solution: Use a fresh, unopened container of the condensing agent or verify the activity of your current stock. For agents like PPA, ensure the reaction is protected from atmospheric moisture.
-
-
Sub-optimal Reaction Temperature: The intramolecular cyclization required to form the oxazole ring is an equilibrium process that is highly temperature-dependent.
-
Solution: If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition and polymerization.[2] Monitor the reaction progress by Thin-Layer Chromatography (TLC) and optimize the temperature accordingly. A typical range for PPA-mediated cyclization is 140-160°C.[2]
-
-
Incorrect Stoichiometry: An incorrect molar ratio of the 4-ethyl-2-aminophenol to the chloroacetylating agent (e.g., chloroacetic acid or chloroacetyl chloride) can lead to incomplete conversion or an increase in side products.
-
Solution: Carefully calculate and measure the molar equivalents of your reactants. A slight excess (1.1-1.2 equivalents) of the chloroacetylating agent is sometimes used, but a large excess should be avoided.
-
Q2: My TLC shows multiple spots, and I'm struggling to isolate the pure product. What are the common side products and how can I prevent them?
A complex reaction mixture is often indicative of competing reaction pathways. Understanding these pathways is key to suppressing them.[1] The most common side products in this synthesis are the uncyclized N-acylated intermediate and various dimeric or polymeric species.
Common Side Products and Mitigation Strategies:
-
Incomplete Cyclization (Intermediate Formation): The most common impurity is the N-acylated intermediate, N-(4-ethyl-2-hydroxyphenyl)-2-chloroacetamide. This occurs when the initial acylation of the amino group is successful, but the subsequent intramolecular cyclization to form the oxazole ring fails to complete.[1]
-
Prevention: Ensure the reaction conditions are sufficient to drive the dehydration and ring-closure. This means using an active condensing agent and maintaining the optimal temperature for a sufficient duration.[1] Adequate heating in the presence of an acid catalyst like PPA or methanesulfonic acid is crucial for this step.[3][4]
-
-
Dimerization/Polymerization: The reactive chloromethyl group on the product can alkylate the starting aminophenol or another molecule of the product, leading to dimers and higher-order polymers. This is particularly problematic at elevated temperatures.
-
Prevention: Maintain strict temperature control. Adding the 4-ethyl-2-aminophenol slowly to the reaction mixture can help maintain a low concentration and minimize intermolecular reactions.[1]
-
-
Formation of Bis-Benzoxazole Ether: Two molecules of the intermediate N-(4-ethyl-2-hydroxyphenyl)-2-chloroacetamide can potentially react, with the hydroxyl group of one molecule displacing the chloride of another, leading to an unwanted ether-linked dimer before cyclization.
-
Prevention: This is again controlled by managing stoichiometry and reaction temperature to favor the intramolecular cyclization over intermolecular side reactions.
-
Below is a diagram illustrating the desired reaction pathway versus the formation of the primary side product.
Caption: Desired vs. undesired reaction pathways.
Q3: My final product is difficult to purify. What are the best practices for work-up and purification?
Effective purification begins with a well-executed work-up procedure designed to remove the bulk of impurities and unreacted starting materials.
Recommended Purification Workflow:
-
Quenching and Neutralization: After the reaction is complete (monitored by TLC), cool the mixture and carefully quench it by pouring it into ice-cold water or an ice-water/sodium bicarbonate mixture. This will precipitate the crude product and neutralize the acidic condensing agent.
-
Extraction: Extract the crude product from the aqueous mixture using a suitable organic solvent like ethyl acetate or dichloromethane.[5]
-
Aqueous Wash: Wash the combined organic layers sequentially with a dilute acid (e.g., 1N HCl) to remove any unreacted aminophenol, followed by a wash with saturated sodium bicarbonate solution to remove any remaining acidic components, and finally with brine to remove residual water.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[5][6]
-
Column Chromatography: The most effective method for separating the target product from closely related impurities is flash column chromatography on silica gel.[7][8]
-
Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute your product.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis, offering foundational knowledge for experimental design.
Q1: What is the most common and reliable method for synthesizing 2-(Chloromethyl)-6-ethylbenzo[d]oxazole?
The most direct and widely employed method is the condensation of 4-ethyl-2-aminophenol with a chloroacetylating agent, followed by acid-catalyzed cyclization.[3] A common and effective approach involves using chloroacetic acid in the presence of a strong condensing agent like polyphosphoric acid (PPA), which serves as both the catalyst and solvent.[2]
Experimental Protocol: PPA-Mediated Synthesis
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, add polyphosphoric acid (PPA). Heat the PPA to approximately 70-80°C to ensure it is stirrable.
-
Addition of Reactants: To the stirred PPA, add 4-ethyl-2-aminophenol (1.0 equivalent) and chloroacetic acid (1.1 equivalents).
-
Reaction: Slowly heat the reaction mixture to 140-150°C and maintain this temperature for 3-5 hours. Monitor the reaction's progress using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent).
-
Work-up: Once the starting material is consumed, allow the mixture to cool to about 80°C and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: Neutralize the acidic solution with a base (e.g., 50% NaOH solution) to a pH of 7-8. The crude product will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Further purify the crude product by column chromatography as described in the troubleshooting section.
Q2: What is the reaction mechanism, and what are the critical control points?
The synthesis proceeds via a two-step mechanism: (1) N-acylation followed by (2) intramolecular cyclization and dehydration.
Caption: The two-step mechanism of benzoxazole formation.
Critical Control Points:
-
N-Acylation: This step is generally fast. The key is to use a sufficiently reactive chloroacetylating agent without promoting side reactions.
-
Cyclization/Dehydration: This is typically the rate-limiting step and requires sufficient thermal energy and an effective dehydrating catalyst to drive the reaction forward and prevent the accumulation of the intermediate.[1]
Q3: How do I choose the right condensing agent or catalyst?
The choice of catalyst significantly impacts reaction time, temperature, and yield.[1] Several options are available, each with distinct advantages and disadvantages.
Table 1: Comparison of Common Condensing Agents/Catalysts
| Catalyst/Agent | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 140-160°C, neat | Cost-effective, acts as both solvent and catalyst.[2] | Highly viscous, work-up can be difficult, requires high temperatures.[2] |
| Methanesulfonic Acid | 100-120°C, in solvent | Strong acid, effective catalyst, lower viscosity than PPA.[3][4] | Corrosive, requires careful handling and neutralization. |
| Triflic Anhydride (Tf₂O) | Room Temperature, in DCM | Very rapid reactions at low temperatures, high yields.[9] | Expensive, highly reactive, requires strictly anhydrous conditions.[9] |
| Microwave Irradiation | Solvent-free or in high-boiling solvent | Extremely fast reaction times (minutes), often high yields.[3] | Requires specialized microwave reactor equipment. |
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A combination of chromatographic and spectroscopic methods is essential for both process control and final product validation.
-
Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. It allows you to visualize the consumption of starting materials and the formation of the product in near real-time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the mass of the desired product and identifying volatile impurities in the crude reaction mixture.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation. ¹H NMR will confirm the presence of the ethyl group, the aromatic protons, and the characteristic chloromethyl singlet. ¹³C NMR will verify the carbon skeleton of the benzoxazole ring system.[6][7]
-
Infrared (IR) Spectroscopy: Can be used to confirm the disappearance of the N-H and O-H stretches from the starting material and the appearance of characteristic C=N and C-O-C stretches of the benzoxazole ring.[6]
References
- A Review on Various Synthetic Methods of Benzoxazole Moiety - International Journal of Pharmacy and Biological Sciences. (2019). International Journal of Pharmacy and Biological Sciences.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Journal of Chemical and Pharmaceutical Research.
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). PMC. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC. [Link]
-
Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (2016). PubMed. [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (n.d.). PMC. [Link]
- Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (2016). University of Huddersfield Research Portal.
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. [Link]
- Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (2016). SciSpace.
- S-chloromethyl compounds of 2-mercaptobenzothiazoles, 2-mercaptobenzoxazoles, and 2-mercaptobenzimidazoles. (n.d.).
- Various pathways for the synthesis of benzoxazole using 2-aminophenol... (n.d.).
-
Step 1) Preparation of 2-(Chloromethyl)benzoxazole. (n.d.). PrepChem.com. [Link]
-
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journals. [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). MDPI. [Link]
- Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method. (n.d.).
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Request PDF. (n.d.).
- Process for producing 2-halomethyl-1,3-cyclic acetal. (n.d.).
-
Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. (n.d.). Organic Chemistry Portal. [Link]
- analytical methods. (n.d.).
- United States P
- Mechanism for the formation of benzoxazole. | Download Scientific Diagram. (n.d.).
- 2-(chloromethyl)-6-methyl-1,3-benzoxazole. (n.d.).
- A simple and efficient synthesis of 2-substituted benzothiazoles c
- Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Deriv
-
3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole. (n.d.). PMC. [Link]
- Azole Compounds as Inhibitors of Candida albicans: QSAR Modelling. (2021).
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
- SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2014). TSI Journals.
-
2-(chloromethyl)-5-ethyl-1,3-oxazole — Chemical Substance Information. (n.d.). NextSDS. [Link]
-
2-(Chloromethyl)-6-methylbenzo[d]oxazole 95%. (n.d.). AiFChem, an Xtalpi Company. [Link]
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (n.d.). MDPI. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 9. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Reference Data & Comparative Studies
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. For professionals in drug discovery and development, a nuanced understanding of a molecule's fragmentation behavior underpins successful identification and characterization. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole, a substituted benzoxazole of interest.
While direct experimental data for this specific compound is not widely available in public literature, a robust and reliable fragmentation pathway can be predicted. This prediction is grounded in the well-established fragmentation principles of its core structural motifs: the benzoxazole ring, the alkylbenzene moiety, and the chloromethyl group.[1][2] This guide will offer a comparative analysis, contrasting the anticipated fragmentation of the title compound with the known behavior of simpler, related structures to provide a foundational understanding for researchers encountering this or similar molecular scaffolds.
Predicted Fragmentation Profile of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole
The molecular structure of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole incorporates several features that will dictate its fragmentation cascade upon electron ionization. The benzoxazole core provides a stable heterocyclic system, the ethyl group offers a site for benzylic cleavage, and the chloromethyl group introduces a reactive site prone to cleavage.
The molecular ion ([M]•+) of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole (C10H10ClNO) is expected at an m/z of 195. Due to the presence of a chlorine atom, a characteristic [M+2]•+ isotope peak at m/z 197 will also be observed, with an intensity approximately one-third of the molecular ion peak.[3]
Key Predicted Fragmentation Pathways
The primary fragmentation pathways are anticipated to involve:
-
Alpha-Cleavage of the Chloromethyl Group: The most facile fragmentation is the loss of a chlorine radical (•Cl) from the molecular ion, leading to the formation of a resonance-stabilized cation at m/z 160 . This fragment is expected to be a prominent peak in the spectrum.[4]
-
Benzylic Cleavage of the Ethyl Group: Cleavage of the methyl radical (•CH3) from the ethyl group is a highly favorable process in alkylbenzenes, leading to the formation of a stable benzylic cation. This would result in a fragment at m/z 180 .[5][6]
-
Fragmentation of the Benzoxazole Ring: The benzoxazole ring itself can undergo characteristic fragmentation. Following initial cleavages, the ring may lose carbon monoxide (CO) or hydrogen cyanide (HCN).[7] For instance, the fragment at m/z 160 could potentially lose CO to yield a fragment at m/z 132 .
-
Loss of the Chloromethyl Radical: Cleavage of the entire chloromethyl radical (•CH2Cl) would lead to a fragment at m/z 146 .
The interplay of these pathways will define the resultant mass spectrum. The relative abundance of the fragment ions will be governed by their stability.
Comparative Fragmentation Analysis
To contextualize the predicted fragmentation of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole, it is instructive to compare it with the fragmentation patterns of simpler, related molecules.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Their Origins | Key Differences from Target Compound |
| Benzoxazole | 93 | 65 (Loss of CO), 64 (Loss of HCN) | Lacks the ethyl and chloromethyl substituents, resulting in a much simpler spectrum dominated by ring fragmentation. |
| 2-Methylbenzoxazole | 133 | 132 (Loss of H•), 104 (Loss of HCN), 91 (Tropylium-like ion) | The methyl group provides a site for hydrogen loss and rearrangement, but lacks the facile chlorine and methyl radical losses of the target compound. |
| Ethylbenzene | 106 | 91 (Tropylium ion, loss of •CH3) | Demonstrates the characteristic benzylic cleavage to form the tropylium ion at m/z 91, a process also expected in the target compound.[6] |
| Benzyl Chloride | 126 | 91 (Tropylium ion, loss of •Cl) | Shows the classic loss of a chlorine radical to form the stable tropylium ion, analogous to the expected loss of •Cl from the target compound. |
This comparative analysis highlights how the introduction of the ethyl and chloromethyl groups provides additional, lower-energy fragmentation pathways that will likely dominate the spectrum of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole, leading to a more complex and informative fragmentation pattern than its simpler analogs.
Proposed Fragmentation Scheme
The following diagram illustrates the predicted major fragmentation pathways for 2-(Chloromethyl)-6-ethylbenzo[d]oxazole.
Caption: Predicted major fragmentation pathways of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.
Sample Preparation
-
Dissolve approximately 1 mg of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of this type of compound.
-
Inlet: Split/splitless inlet, operated in splitless mode for high sensitivity.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
Data Acquisition and Analysis
-
Acquire data in full scan mode.
-
Identify the peak corresponding to 2-(Chloromethyl)-6-ethylbenzo[d]oxazole in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.
-
Compare the experimental spectrum with the predicted fragmentation pattern.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole.
Conclusion
The predictive analysis of the mass spectrometry fragmentation pattern of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole provides a valuable framework for its identification and structural confirmation. By understanding the fundamental fragmentation behaviors of the benzoxazole core, ethyl substituent, and chloromethyl group, researchers can confidently interpret experimental data. The comparative analysis with simpler molecules underscores the diagnostic value of the unique fragmentation pathways introduced by the specific substitution pattern of the title compound. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data for this and related novel compounds, thereby accelerating research and development efforts.
References
-
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
-
YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
-
YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2023, December 30). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Retrieved from [Link]
-
MDPI. (2022, June 17). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2023, November 18). Chloro pattern in Mass Spectrometry. Retrieved from [Link]
Sources
Quantitative NMR (qNMR) vs. Mass Balance: Validation of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole Reference Standards
Quantitative NMR (qNMR) vs. Mass Balance: Validation of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole Reference Standards
[label="Mass Fraction 1",
Refining the qNMR Diagram
I'm now revising the self-validation diagram to include explicit reference to the signals of the internal standard and each key analyte signal. I will also incorporate an edge showing the ratio calculation for each analyte signal. This diagram will visually clarify the process and will make a complete guide.
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The Metrological Challenge: Validating Reactive Intermediates
The compound 2-(Chloromethyl)-6-ethylbenzo[d]oxazole is a highly functionalized heterocyclic building block frequently used in pharmaceutical synthesis. Assigning an absolute purity value to this compound to qualify it as a Certified Reference Material (CRM) presents a distinct metrological challenge.
Historically, the industry standard for purity assignment has been the Mass Balance (MB) method, an indirect approach calculated as 100%−∑(Impurities) [1]. Mass balance relies on a suite of orthogonal techniques: HPLC-UV for organic impurities, Karl Fischer (KF) titration for water, and Thermogravimetric Analysis (TGA) or Residue on Ignition (ROI) for volatiles and inorganics[1].
However, the chloromethyl moiety in 2-(Chloromethyl)-6-ethylbenzo[d]oxazole is highly reactive. It is susceptible to solvolysis in protic HPLC mobile phases and thermal degradation during TGA heating. Consequently, the Mass Balance method often induces artifactual degradation during the measurement process itself, leading to an overestimation of impurities and an artificially depressed purity value.
To overcome this, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, direct primary ratio method[2]. Because qNMR measures the exact molar ratio of the analyte against an SI-traceable Internal Standard (IS) in a stable, room-temperature solution, it bypasses the need for an identical reference standard and prevents degradation-induced artifacts[3].
Methodological Framework: Indirect vs. Direct Purity Assignment
The structural differences between Mass Balance and qNMR workflows dictate their respective accuracies when handling reactive benzoxazole derivatives.
Workflow comparison: Direct qNMR vs. Indirect Mass Balance for purity assignment.
Experimental Design & Causality: The qNMR Protocol
To achieve ISO 17034-compliant validation[4], every step of the qNMR protocol must be optimized based on the physical chemistry of the analyte.
Step 1: Internal Standard (IS) and Solvent Selection
-
Causality: The fundamental rule of qNMR is that the IS must not chemically react with the analyte, and its NMR signals must not overlap with the analyte's signals[5].
-
Selection: We utilize 1,4-Dinitrobenzene (1,4-DNB) (NIST SRM traceable) as the IS. 1,4-DNB yields a sharp, distinct singlet at ~8.4 ppm (4H). This is perfectly isolated from the benzoxazole's aromatic protons (7.2–7.7 ppm), the chloromethyl singlet (4.7 ppm), and the ethyl signals (2.8 ppm, 1.3 ppm).
-
Solvent: DMSO-d6 is selected over protic solvents to prevent solvolysis of the chloromethyl group. Furthermore, DMSO-d6 shifts the residual water peak to ~3.3 ppm, ensuring it does not interfere with the ethyl quartet at 2.8 ppm.
Step 2: Gravimetric Sample Preparation
-
Protocol: Using a verified ultra-microbalance (d = 0.001 mg), approximately 10 mg of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole and 5 mg of 1,4-DNB are co-weighed directly into an anti-static vial.
-
Causality: Because qNMR is a gravimetric ratio method, Type B uncertainty from weighing is the largest contributor to the overall measurement uncertainty budget[5]. Co-weighing minimizes transfer losses.
Step 3: NMR Acquisition Parameters
-
Protocol: A 1H-NMR spectrum is acquired using a 90° excitation pulse. The relaxation delay (D1) is set to 25 seconds.
-
Causality: For absolute quantification, the spin system must return to thermal equilibrium between pulses. The D1 delay must be ≥5×T1 (where T1 is the longest longitudinal relaxation time of the integrated protons)[5]. A 25-second delay ensures >99.3% magnetization recovery, eliminating integration bias.
The Self-Validating Nature of qNMR
A robust metrological procedure should not rely on a single point of failure. We design the qNMR protocol as a self-validating system by calculating the purity independently using two distinct proton environments of the analyte.
If an unseen impurity co-elutes under one of the analyte peaks, it will artificially inflate that specific integral, causing a mismatch between the two calculated purities. If both calculations yield the same purity within the method's uncertainty ( ≤0.5% ), the system validates its own accuracy.
Self-validating qNMR workflow utilizing multiple independent analyte signals.
The qNMR Mass Fraction Equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd(Where I = Integral area, N = Number of protons, M = Molar mass, m = Gravimetric mass, and P = Purity).
Comparative Data Analysis
To demonstrate the performance of qNMR against Mass Balance, three separate synthesis batches of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole were analyzed using both methodologies.
| Batch ID | HPLC-UV Purity (%) | Water (KF) (%) | Volatiles (TGA) (%) | Inorganics (ROI) (%) | Mass Balance Purity (%) | qNMR Purity (%) | Δ (qNMR - MB) |
| Lot A-01 | 98.45 | 0.12 | 0.45 | <0.05 | 97.83 ± 0.6% | 98.91 ± 0.2% | +1.08% |
| Lot A-02 | 97.90 | 0.15 | 0.60 | <0.05 | 97.10 ± 0.7% | 98.45 ± 0.2% | +1.35% |
| Lot A-03 | 99.10 | 0.08 | 0.20 | <0.05 | 98.77 ± 0.5% | 99.52 ± 0.2% | +0.75% |
Data Interpretation
The data clearly shows that the Mass Balance method consistently underestimates the true purity of the reference standard by 0.75% to 1.35%.
-
Why does this happen? During HPLC analysis, the chloromethyl group undergoes partial hydrolysis on the column, creating artifactual degradation peaks that the UV detector registers as native impurities.
-
Why is qNMR more accurate? qNMR acts as a universal detector[6]. It measures the intact molecule in a non-destructive, thermodynamically stable state. The tight measurement uncertainty (±0.2%) in the qNMR results reflects the elimination of cumulative error propagation inherent in combining four separate Mass Balance assays[1].
Conclusion
For reactive pharmaceutical intermediates like 2-(Chloromethyl)-6-ethylbenzo[d]oxazole, traditional Mass Balance methods introduce unacceptable levels of analytical artifacting. By leveraging qNMR as a primary ratio method, laboratories can establish a self-validating, SI-traceable purity assignment that is both highly accurate and metrologically sound. This approach not only fulfills ISO 17034 requirements for CRM production but significantly accelerates the reference standard qualification workflow.
References
-
[4] Separation Science / Merck KGaA. Certified reference materials for quantitative NMR. Retrieved from:
-
[6] Encyclopedia.pub. QNMR for Reference Material Preparation. Retrieved from:
-
[1] US Pharmacopeia (USP). Equivalency between Mass Balance and qNMR methodologies - General. Retrieved from:
-
[3] National Institutes of Health (NIH) / PMC. Quantitative 1H NMR: Development and Potential of an Analytical Method. Retrieved from:
-
[2] US Pharmacopeia (USP). Stimuli Article (qNMR). Retrieved from:
-
[5] American Chemical Society (ACS). Purity by Absolute qNMR Instructions. Retrieved from:
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- 6. QNMR for Reference Material Preparation | Encyclopedia MDPI [encyclopedia.pub]
Safety & Regulatory Compliance
Comprehensive Laboratory Safety & Disposal Protocol: 2-(Chloromethyl)-6-ethylbenzo[d]oxazole
Comprehensive Laboratory Safety & Disposal Protocol: 2-(Chloromethyl)-6-ethylbenzo[d]oxazole
Here is the comprehensive laboratory safety and disposal protocol for 2-(Chloromethyl)-6-ethylbenzo[d]oxazole, designed for drug development professionals and research scientists.
Operational Context and Chemical Profile
2-(Chloromethyl)-6-ethylbenzo[d]oxazole is a specialized heterocyclic building block frequently utilized in medicinal chemistry, notably in the synthesis of phosphodiesterase 7 (PDE7) inhibitors targeting neurological and inflammatory disorders[1].
From a safety and handling perspective, the molecule's reactivity is driven by the 2-chloromethyl group . This moiety is a highly reactive electrophile capable of undergoing rapid nucleophilic substitution ( SN2 ). While this makes it an excellent intermediate for linking pharmacophores, it also imparts significant alkylating potential. In biological systems, this translates to severe irritation of the skin, eyes, and respiratory tract due to the covalent modification of tissue proteins and cellular nucleophiles[2][3].
Because the core structure contains both nitrogen and a halogen (chlorine), its disposal requires strict adherence to halogenated waste protocols to prevent environmental contamination and the generation of toxic byproducts during destruction[4].
Quantitative Hazard Data & PPE Requirements
To establish a self-validating safety system, personnel must understand the direct correlation between the chemical's structural hazards and the required Personal Protective Equipment (PPE). The following data is extrapolated from highly conserved 2-(chloromethyl)benzoxazole analogs[2][3][5].
| Hazard Classification (GHS) | Mechanistic Cause | Mandatory PPE & Engineering Controls |
| Acute Tox. 4 (H302/H312/H332) | Alkylating potential of the chloromethyl group disrupts cellular function upon systemic entry. | Fume hood (face velocity 80-100 fpm); Nitrile gloves (double-gloving recommended for pure compound). |
| Skin Irrit. 2 (H315) | Covalent binding to epidermal proteins causing localized inflammatory response. | Lab coat (flame resistant preferred); closed-toe impermeable footwear. |
| Eye Dam. 1 / Irrit. 2 (H318/H319) | Rapid reaction with aqueous environment of the cornea, generating localized HCl and tissue damage. | Chemical splash goggles (ANSI Z87.1+). Face shield if handling >50mL solutions. |
| STOT SE 3 (H335/H336) | Volatilization of the compound or residual HCl vapors irritating the respiratory mucosa. | Handle strictly within a certified chemical fume hood. |
Standard Operating Procedure (SOP): Waste Disposal
The primary directive for disposing of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole is that it must never be discharged into sewer systems or disposed of as standard organic waste [4].
Step-by-Step Disposal Methodology
-
Waste Segregation (The Causality of Halogenation):
-
Action: Collect all unreacted material, reaction mixtures, and contaminated solvents containing this compound exclusively in containers designated for Halogenated Organic Waste .
-
Causality: Incinerating chlorinated compounds in standard non-halogenated streams produces highly corrosive Hydrogen Chloride (HCl) gas and risks the formation of polychlorinated dibenzodioxins (PCDDs). Halogenated waste streams are routed to specialized facilities equipped to handle these byproducts[4].
-
-
Primary Containment:
-
Action: Use High-Density Polyethylene (HDPE) or glass carboys. Ensure the container is chemically compatible with the primary solvent used in your reaction (e.g., if dissolved in dichloromethane or DMSO).
-
Action: Keep containers tightly sealed when not actively adding waste to prevent the escape of volatile irritants[2].
-
-
Quenching of Reactive Intermediates (Optional but Recommended):
-
Action: If disposing of the pure, unreacted compound, it can be slowly quenched by dissolving it in an inert solvent and adding a mild nucleophile (such as a dilute secondary amine or aqueous ammonia) under controlled, cold conditions to neutralize the reactive chloromethyl group before adding it to the bulk waste stream. Note: Only perform this if validated by your institution's EHS department.
-
-
Labeling & Storage:
-
Action: Label the container explicitly with "Halogenated Organic Waste", "Toxic", and "Irritant".
-
Action: Store the waste container in a secondary containment tray within a ventilated flammables cabinet until pickup.
-
-
Final Destruction:
-
Action: Transfer the waste to a licensed chemical destruction plant. The mandated method of destruction is controlled incineration with flue gas scrubbing [4]. The scrubbers utilize alkaline solutions (like NaOH) to neutralize the HCl gas generated during the combustion of the chloromethyl group.
-
Spill Response & Decontamination Workflow
In the event of a spill outside the fume hood, immediate containment is required to prevent respiratory exposure to the electrophilic vapors.
Workflow for the safe containment, neutralization, and disposal of 2-(chloromethyl)benzoxazole spills.
References
-
[1] Google Patents. WO2019014305A1 - Substituted benzoxazole and benzofuran compounds as pde7 inhibitors. Available at:
-
[5] NextSDS. methyl 2-(chloromethyl)-1,3-benzoxazole-4-carboxylate — Chemical Substance Information. Available at:[Link]
-
[3] Fisher Scientific. 2-(Chloromethyl)-1,3-benzoxazole, 95%. Available at:[Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Chloromethyl)-6-ethylbenzo[d]oxazole
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Chloromethyl)-6-ethylbenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical compounds is a cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed operational plan for the safe handling and disposal of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Assessment: An Evidence-Based Approach
Given the structure of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole, we can infer potential hazards based on similar compounds:
-
Skin and Eye Irritation: Benzoxazole and its chlorinated derivatives are often classified as skin and eye irritants.[2]
-
Harmful if Swallowed: Acute oral toxicity is a common concern with such compounds.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3]
-
Unknown Long-Term Effects: The toxicological properties of many novel compounds have not been fully investigated.[3]
Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. Below is a detailed breakdown of the recommended PPE for handling 2-(Chloromethyl)-6-ethylbenzo[d]oxazole.
Eye and Face Protection
-
Chemical Splash Goggles: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required whenever handling 2-(Chloromethyl)-6-ethylbenzo[d]oxazole in liquid or solid form.[4][5]
-
Face Shield: When there is a significant risk of splashes, such as when transferring large volumes or working with pressurized systems, a face shield should be worn in addition to chemical splash goggles.[5]
Skin Protection
-
Gloves: No single glove material protects against all chemicals.[6] For halogenated and aromatic hydrocarbons, nitrile gloves are a common recommendation for incidental contact.[6][7] However, for prolonged contact or immersion, heavier-duty gloves may be necessary. It is crucial to consult the glove manufacturer's chemical resistance guide. Should swelling of the gloves occur, they should be changed immediately.[7]
-
Laboratory Coat: A flame-resistant lab coat is recommended. When handling larger quantities or when there is a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[6]
-
Full-Body Protection: For large-scale operations or in the event of a significant spill, additional protective clothing may be required.[4]
Respiratory Protection
Engineering controls, such as a certified chemical fume hood, are the primary means of respiratory protection.[5] All work with 2-(Chloromethyl)-6-ethylbenzo[d]oxazole that could generate dust or vapors should be conducted in a fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be implemented.[3] This may include the use of an N-95, half-face, or full-face respirator with appropriate cartridges.[6]
Operational Plan: From Benchtop to Disposal
A systematic approach to handling 2-(Chloromethyl)-6-ethylbenzo[d]oxazole will minimize the risk of exposure.
Preparation and Weighing
-
Designated Area: Conduct all weighing and stock solution preparation in a designated area within a chemical fume hood.
-
Dispensing: Use a spatula to handle the solid compound. Avoid creating dust.
-
Container Handling: Keep the container tightly closed when not in use.[3]
Experimental Use
-
Fume Hood: All reactions and manipulations involving 2-(Chloromethyl)-6-ethylbenzo[d]oxazole should be performed in a chemical fume hood.
-
Ventilation: Ensure adequate ventilation in the laboratory.[3]
-
Spill Kit: An emergency spill kit should be readily available.
Personal Hygiene
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[3]
-
No Food or Drink: Do not eat, drink, or smoke in the laboratory.
Disposal Plan: Environmental Responsibility
Proper disposal of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Segregation: Chlorinated organic waste should be collected in a separate, clearly labeled, and sealed container.[8]
-
Container Requirements: Use a robust, leak-proof container for waste collection. Do not overfill the container.[8]
-
Disposal Method: Disposal of chlorinated organic residues often involves high-temperature incineration to decompose the compounds into less harmful gaseous byproducts, which are then scrubbed.[9][10] Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
Contaminated Materials: All disposable items that have come into contact with 2-(Chloromethyl)-6-ethylbenzo[d]oxazole, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Solid) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Resistant Apron | Chemical Fume Hood |
| Running Reactions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Handling Waste | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Well-ventilated area |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Gloves | Coveralls | Respirator (if required) |
PPE Selection Workflow
Caption: PPE selection workflow for handling 2-(Chloromethyl)-6-ethylbenzo[d]oxazole.
References
- Woodland, R. G. Process for Disposal of Chlorinated Organic Residues.
- Personal Protective Equipment Selection Guide. (2015, July 22).
- Disposal of Waste Solvents - NUS Chemistry.
- Benzoxazole(273-53-0)MSDS Melting Point Boiling Density Storage Transport - ChemicalBook.
- US4215095A - Process for the incineration of chlorinated organic materials - Google Patents.
- Personal Protective Equipment | US EPA. (2025, September 12).
- 2,5-Dichloro-1,3-benzoxazole - SAFETY DATA SHEET.
- Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation - SciSpace. (2012, February 24).
- Protective Gear - Organic Chemistry at CU Boulder.
- Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective - ACS Publications. (2023, April 4).
- Personal Protective Equipment (PPE) Guide – Chemical Resistance - the NMSU safety. (2015, July 2).
- 143708-33-2|2-(Chloromethyl)-6-methylbenzo[d]oxazole - BLDpharm.
- SAFETY DATA SHEET - Fisher Scientific. (2010, October 23).
- SAFETY DATA SHEET. (2010, November 16).
- SAFETY DATA SHEET - TCI Chemicals. (2025, January 15).
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Safety Data Sheet - Merck Millipore. (2021, March 17).
- 2-(Chloromethyl)-6-methylbenzo[d]oxazole 95% | AiFChem, an Xtalpi Company.
- Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018, August 12).
- Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed.
- Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways - RSC Publishing - Rsc.org.
- Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - MDPI. (2025, October 22).
- Management guidelines for preventing exposure to antineoplastics - Chinese Journal of Cancer Research.
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